molecular formula C21H19F3N4O5S2 B2402359 3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392297-23-3

3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2402359
CAS No.: 392297-23-3
M. Wt: 528.52
InChI Key: YYKMZQFDIMPHMO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamide may produce 3,4,5-trimethoxybenzylamine .

Scientific Research Applications

3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: A simpler compound with similar methoxy substitutions but lacking the thiadiazole and trifluoromethyl groups.

    3,4,5-trimethoxybenzoic acid: Similar to the benzamide but with a carboxylic acid group instead of the amide.

    3,4,5-trimethoxybenzylamine: A reduced form of the benzamide with an amine group.

Uniqueness

3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiadiazole ring contributes to its potential as a bioactive molecule .

Biological Activity

The compound 3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • 3,4,5-trimethoxyphenyl group : Known for its role in enhancing the interaction with biological targets.
  • Thiadiazole moiety : Associated with various pharmacological effects including anticancer and anti-inflammatory activities.
  • Trifluoromethylphenyl group : Often linked to increased lipophilicity and bioactivity.

Anticancer Properties

Recent studies indicate that compounds similar to the target molecule exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives containing the 3,4,5-trimethoxyphenyl group demonstrate potent growth inhibition in human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colorectal cancer) with GI50 values ranging from 2.1 to 3.4 μM .
Cell LineGI50 (μM)
MCF-72.1 - 3.4
NCI-H4602.6 - 3.0
HCT1162.0 - 3.5

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of MDM2-p53 interaction : This is crucial as it allows for the activation of the tumor suppressor protein p53, leading to apoptosis in cancer cells .
  • Microtubule perturbation : Similar compounds have been shown to disrupt microtubule dynamics, which is essential for mitosis .

Study on Thiadiazole Derivatives

A review highlighted the diverse biological activities of thiadiazole derivatives, including anticancer effects. The study emphasized that modifications in the thiadiazole structure could enhance bioactivity against various cancer types . The specific derivative closely related to our compound demonstrated a significant inhibition of cell proliferation in vitro.

Inhibition Studies

Another study focused on the synthesis and evaluation of benzamide derivatives showed that certain structural modifications could improve their inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), suggesting potential neuroprotective properties alongside anticancer effects .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O5S2/c1-31-14-8-11(9-15(32-2)17(14)33-3)18(30)26-19-27-28-20(35-19)34-10-16(29)25-13-7-5-4-6-12(13)21(22,23)24/h4-9H,10H2,1-3H3,(H,25,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKMZQFDIMPHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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